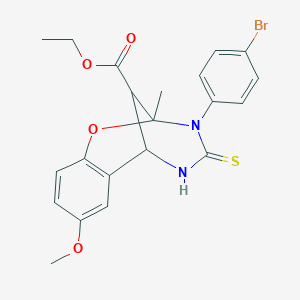

ethyl 3-(4-bromophenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Our compound is a mouthful, but let’s break it down. It belongs to the pyrazoline family, which has garnered attention due to its biological and pharmacological activities. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They serve as promising scaffolds for drug development .

Properties

Molecular Formula |

C21H21BrN2O4S |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

ethyl 10-(4-bromophenyl)-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |

InChI |

InChI=1S/C21H21BrN2O4S/c1-4-27-19(25)17-18-15-11-14(26-3)9-10-16(15)28-21(17,2)24(20(29)23-18)13-7-5-12(22)6-8-13/h5-11,17-18H,4H2,1-3H3,(H,23,29) |

InChI Key |

OWWUNTJQIMSQAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of our compound involves several steps. One common approach is the condensation of an appropriately substituted benzaldehyde with an α,β-unsaturated ketone (such as chalcone) in the presence of hydrazine hydrate. This reaction forms the pyrazoline ring. Subsequent functional group modifications yield the desired compound.

Reaction Conditions::- Reactants: Benzaldehyde (substituted), α,β-unsaturated ketone, hydrazine hydrate

- Solvent: Ethanol or another suitable solvent

- Catalyst: None or acid/base catalysts

- Temperature: Room temperature or mild heating

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.

Chemical Reactions Analysis

Our compound undergoes various reactions:

Oxidation: Oxidative processes can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Halogenation or other nucleophilic substitutions occur at appropriate positions.

Common Reagents: Hydrazine, hydrogen peroxide, reducing agents

Major Products: Sulfoxides, sulfones, substituted derivatives

Scientific Research Applications

Building Block: Our compound serves as a building block for more complex molecules.

Drug Discovery: Researchers explore its potential as a lead compound for drug development.

Antioxidant: Due to its structure, it may scavenge free radicals.

Neurotoxicity: Investigate its effects on acetylcholinesterase (AchE) activity.

Behavioral Studies: Observe its impact on fish behavior.

Fine Chemicals: Used in specialty chemicals and pharmaceuticals.

Mechanism of Action

AchE Inhibition: Our compound may inhibit AchE, affecting nerve impulses and behavior.

Antioxidant Properties: It scavenges free radicals, potentially protecting cells.

Comparison with Similar Compounds

While our compound is unique, similar pyrazolines include ethyl 4-bromophenylacetate . These compounds share structural features but differ in substituents and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.